molecular formula C9H17N3O B12098104 2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol

2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol

Cat. No.: B12098104
M. Wt: 183.25 g/mol
InChI Key: NBINEDVTLHVMFD-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-amino-2-methylpropan-1-ol under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under suitable conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride

Uniqueness

2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol is unique due to its specific structural features, such as the presence of both a pyrazole ring and an amino alcohol moiety. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-methyl-2-[(1-methylpyrazol-4-yl)methylamino]propan-1-ol

InChI

InChI=1S/C9H17N3O/c1-9(2,7-13)10-4-8-5-11-12(3)6-8/h5-6,10,13H,4,7H2,1-3H3

InChI Key

NBINEDVTLHVMFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CN(N=C1)C

Origin of Product

United States

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